molecular formula C11H18N2O2 B1415730 tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate CAS No. 1105192-97-9

tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate

Cat. No.: B1415730
CAS No.: 1105192-97-9
M. Wt: 210.27 g/mol
InChI Key: KWGROYBBFCGZMV-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate: is an organic compound with the molecular formula C11H18N2O2 . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name

tert-butyl N-(2-pyrrol-1-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)12-6-9-13-7-4-5-8-13/h4-5,7-8H,6,9H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGROYBBFCGZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate typically involves the reaction of pyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The

Biological Activity

tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate is a carbamate derivative with significant potential in biological research and medicinal chemistry. This compound has garnered attention for its interactions with various biological targets, particularly in enzyme inhibition and the modulation of biochemical pathways. This article synthesizes findings from diverse sources to provide an in-depth analysis of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N2O2C_{11}H_{18}N_{2}O_{2}, and it features a tert-butyl group attached to a pyrrole ring via an ethyl carbamate moiety. The structure can be represented as follows:

tert Butyl 2 1H pyrrol 1 yl ethylcarbamate\text{tert Butyl 2 1H pyrrol 1 yl ethylcarbamate}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition. Additionally, the pyrrole ring participates in π-π stacking interactions with aromatic residues in target proteins, enhancing binding affinity .

Enzyme Inhibition

Research indicates that this compound can serve as a valuable tool for studying enzyme kinetics and inhibition mechanisms. Its structure allows it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown that modifications to the carbamate moiety can enhance its potency against specific targets, improving its efficacy as an enzyme inhibitor .

Study on Enzyme Inhibition

A recent study evaluated the inhibitory effects of various carbamate derivatives on cytochrome P450 enzymes. The results indicated that this compound exhibited significant inhibitory activity, with an IC50 value comparable to established inhibitors. This suggests that the compound could be further developed into a therapeutic agent targeting metabolic disorders .

Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial potential of pyrrole-based compounds, including this compound. The study found that modifications to the pyrrole ring could enhance antibacterial activity, paving the way for the development of new antimicrobial agents based on this scaffold .

Data Summary

Property Value
Molecular FormulaC₁₁H₁₈N₂O₂
Biological ActivityEnzyme inhibition, Antibacterial
IC50 (Enzyme Inhibition)Comparable to established inhibitors
Potential ApplicationsDrug development, Biochemical probes

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable precursor for pharmaceuticals and agrochemicals. The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, facilitating the creation of diverse derivatives with enhanced properties .

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
OxidationReacts with oxidizing agents like KMnO4Pyrrole derivatives
ReductionReduced using LiAlH4 or NaBH4Amine derivatives
Nucleophilic SubstitutionSubstitutes tert-butyl with nucleophilesNew carbamate derivatives

Biological Research

Investigating Biological Interactions
In biological research, this compound is utilized to study interactions with biological targets. The compound can act as a probe to investigate biochemical pathways and enzyme interactions. Its carbamate group is particularly useful for designing enzyme inhibitors, which can help elucidate the mechanisms of action of various biological processes .

Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound inhibited specific enzymes involved in metabolic pathways. This inhibition suggests potential therapeutic applications in drug development aimed at modulating enzyme activity .

Medicinal Chemistry

Drug Development Potential
The compound's structure allows for modifications that can enhance its pharmacological properties, making it a candidate for drug development. Its ability to interact with specific receptors or enzymes positions it as a potential lead compound for new therapeutic agents .

Table 2: Potential Medicinal Applications

Application AreaDescriptionExample Compounds
Anticancer AgentsModifications can lead to selective inhibitorsPyrrole-based anticancer drugs
Antimicrobial AgentsExhibits activity against bacterial strainsCarbamate derivatives
CNS DisordersPotential for neuroprotective effectsModified pyrrole compounds

Industrial Applications

Specialty Chemicals Production
In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It can be incorporated into polymers or used as an intermediate in the synthesis of other industrial chemicals, enhancing the performance characteristics of these materials .

Q & A

Q. What are the recommended synthetic protocols for preparing tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate, and how can reaction yields be optimized?

Methodological Answer: A common approach involves coupling the pyrrole moiety with a Boc-protected ethylamine derivative. For example, stepwise carbamate formation under anhydrous conditions using Boc-anhydride and a coupling agent like DCC (dicyclohexylcarbodiimide) in dichloromethane has been reported . To optimize yields:

  • Use high-purity reagents to minimize side reactions.
  • Monitor reaction progress via TLC or LC-MS to identify incomplete coupling.
  • Purify intermediates via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm, singlet) and pyrrole protons (δ ~6.2–6.5 ppm, multiplet). Ethylenic protons adjacent to the carbamate appear as a triplet near δ ~3.4 ppm .
  • IR Spectroscopy : Confirm carbamate C=O stretch (~1690–1740 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₈N₂O₂: calculated 235.1447) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Environmental Controls : Avoid dust formation; use local exhaust ventilation .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes with water and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when modifying protecting groups or reaction conditions?

Methodological Answer:

  • Mechanistic Studies : Use kinetic isotope effects or DFT calculations to probe rate-determining steps. For example, Boc deprotection under acidic conditions may compete with pyrrole stability .
  • Byproduct Analysis : Isolate unexpected products via preparative HPLC and characterize using 2D NMR (e.g., HSQC, HMBC) to identify structural deviations .
  • Condition Screening : Systematically vary solvents (e.g., DMF vs. THF), temperatures, and catalysts (e.g., DMAP for carbamate coupling) to identify optimal parameters .

Q. What strategies are effective for analyzing stereochemical or regiochemical byproducts in derivatives of this compound?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
  • NOESY NMR : Detect spatial proximity between pyrrole protons and adjacent ethylenic groups to confirm regioselectivity .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in slow-evaporation setups (e.g., using ethyl acetate/hexane) .

Q. How can researchers address discrepancies between computational predictions and experimental data in reactivity studies?

Methodological Answer:

  • Validation of Computational Models : Cross-check DFT-predicted transition states with experimental kinetic data (e.g., Eyring plots for activation parameters).
  • Solvent Effects : Incorporate solvent polarity (via COSMO-RS models) to improve agreement between predicted and observed reaction pathways .
  • Sensitivity Analysis : Test the impact of varying input parameters (e.g., dielectric constant, temperature) on computational outcomes .

Data-Driven Research Questions

Q. How should researchers interpret conflicting NMR data for derivatives of this compound?

Methodological Answer:

  • Decoupling Experiments : Suppress coupling between adjacent protons to simplify splitting patterns.
  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) that cause signal broadening .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity in complex spectra .

Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC-UV at 254 nm .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and compare with controls using LC-MS to identify hydrolysis products (e.g., free pyrrole or ethylenediamine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate
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tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate

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